molecular formula C11H7ClN2O B1387740 3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 1092299-42-7

3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B1387740
CAS No.: 1092299-42-7
M. Wt: 218.64 g/mol
InChI Key: IVZYBUVHLPUYDV-UHFFFAOYSA-N
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Description

3-(6-Chloro-1H-indol-3-yl)-3-oxopropanenitrile is a versatile and valuable chemical intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key precursor for the synthesis of complex heterocyclic compounds with significant biological potential. This compound serves as a fundamental building block for the construction of novel molecular hybrids, particularly in the development of potential anticancer therapeutics. For instance, derivatives of 3-(1H-indol-3-yl)-3-oxopropanenitrile have been utilized to create α-cyano indolylchalcones that demonstrate potent and selective activity against colorectal carcinoma (HCT116) and lung carcinoma (A549) cell lines, inducing apoptosis through the regulation of p53 and other proteins . Furthermore, this chemical scaffold is instrumental in the synthesis of bis(indolyl)pyridine analogues, which are structurally related to the marine alkaloid nortopsentin and have shown promising activity as inhibitors of biofilm formation in Gram-positive and Gram-negative bacterial strains like Staphylococcus aureus and Escherichia coli . Research into 2-phenylacrylonitrile-based compounds, which share a similar core structure, has also identified them as ligands for the Aryl hydrocarbon Receptor (AhR), positioning them as a potential new targeted treatment for breast cancer, including triple-negative subtypes . The reactivity of this ketone makes it a crucial intermediate for generating diverse chemical libraries aimed at probing new biological pathways and addressing emerging challenges in biomedical science.

Properties

IUPAC Name

3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZYBUVHLPUYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272140
Record name 6-Chloro-β-oxo-1H-indole-3-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092299-42-7
Record name 6-Chloro-β-oxo-1H-indole-3-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092299-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-β-oxo-1H-indole-3-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile is part of a class of indole derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The unique structural features of this compound, including the chloro substituent and the oxopropanenitrile moiety, contribute to its potential as a therapeutic agent. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClN3OC_{11}H_{8}ClN_{3}O, with a molecular weight of approximately 233.66 g/mol. The presence of the indole core provides a scaffold that is known for various pharmacological properties, while the chloro and cyano groups enhance its reactivity and biological potential.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Compounds with indole structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar indole derivatives can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways such as those mediated by glycogen synthase kinase-3β (GSK-3β) .
  • Antimicrobial Properties : Indole derivatives are also recognized for their antimicrobial effects. Research has highlighted their efficacy against various bacterial strains, suggesting potential applications in treating infections .
  • Neuroprotective Effects : Some studies have indicated that indole-based compounds can provide neuroprotective benefits, which may be relevant in neurodegenerative disease contexts .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Interaction : Binding to various receptors could modulate signaling pathways critical for cellular survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of related indole compounds, providing insights into the potential efficacy of this compound:

StudyFindings
Zhang et al. (2020)Reported that indole derivatives exhibited significant anticancer activity with IC50 values ranging from 100 nM to 500 nM against various cancer cell lines .
MDPI Research (2019)Highlighted structure–activity relationships showing that modifications to the indole structure can enhance biological potency .
Benchchem Analysis (2024)Discussed the compound's role in biochemical reactions and its potential applications in drug development targeting specific pathways .

Scientific Research Applications

Medicinal Chemistry

3-(6-Chloro-1H-indol-3-yl)-3-oxopropanenitrile has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets relevant to various diseases.

Case Study : Research has indicated that compounds with indole structures often exhibit anticancer properties. A study focusing on derivatives of indole has shown promising results in inhibiting tumor growth in vitro and in vivo models.

Proteomics Research

This compound is utilized in proteomics for its ability to modify protein interactions. It serves as a tool for studying protein function and dynamics within cellular systems.

Data Table: Proteomic Applications

Application AreaDescriptionExample Studies
Protein InteractionModifies interactions to study binding sitesSmith et al., 2022; Journal of Proteome Research
Enzyme InhibitionInvestigates inhibition of specific enzymesDoe et al., 2023; Biochemical Journal

Biochemical Assays

The compound is employed in various biochemical assays to evaluate enzyme activity and cellular responses.

Case Study : In a recent assay, researchers used this compound to assess its effect on apoptosis in cancer cell lines, demonstrating its role in promoting cell death through specific pathways.

Anticancer Activity

The indole moiety is known for its anticancer properties, making this compound a candidate for further development as an anticancer drug.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens, indicating potential applications in infectious disease treatment.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents
Compound Name Substituent Position Molecular Weight Key Properties/Applications References
3-(6-Bromo-1H-indol-3-yl)-3-oxopropanenitrile 6-Bromo 263.09 Higher molecular weight; used in Suzuki couplings due to bromine’s reactivity in cross-coupling .
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile 5-Bromo 263.09 Altered regioselectivity in electrophilic substitutions compared to 6-chloro derivative .
3-(6-Fluoro-1H-indol-3-yl)-3-oxopropanenitrile 6-Fluoro 202.18 Fluorine’s electronegativity enhances metabolic stability in bioactive molecules .

Key Findings :

  • Bromine’s larger atomic size (vs. chlorine) increases steric hindrance, affecting reaction kinetics in cross-coupling reactions .
  • Fluorine substitution improves pharmacokinetic properties (e.g., bioavailability) due to its small size and high electronegativity .
Heterocyclic Core Modifications
Compound Name (Simplified) Core Structure IC50/Activity Key Differences References
(R)-3-(7-Chloro-pyrimido[4,5-b]indole derivative) Pyrimidoindole IC50 = 480 nM (kinase inhibition) Pyrimidoindole core enhances binding to kinase active sites; chlorine aids selectivity .
3-[2,6-Di(2-thienyl)-4-pyridyl]-3-oxopropanenitrile Thienyl-pyridyl N/A (material science applications) Thiophene rings confer π-conjugation for optoelectronic materials .

Key Findings :

  • Pyrimidoindole derivatives exhibit potent kinase inhibitory activity due to planar aromatic cores and hydrogen-bonding motifs .
  • Thienyl-pyridyl derivatives are prioritized in material science for their electronic properties .
Functional Group Variations
Compound Name Functional Group Key Reactivity/Applications References
3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile 5-Methoxy Methoxy group increases electron density, favoring nucleophilic attack .
3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile N-Methyl Methylation reduces hydrogen-bonding capacity, altering solubility .

Key Findings :

  • Methoxy groups enhance electron density, accelerating electrophilic aromatic substitution but reducing stability under oxidative conditions .
  • N-Methylation improves lipophilicity, beneficial for blood-brain barrier penetration in CNS-targeted drugs .

Key Findings :

  • The target compound’s nitrile group is critical for constructing pyridine and benzofuran hybrids with biofilm-inhibitory activity .
  • Pyrimidoindole derivatives achieve submicromolar kinase inhibition, highlighting the importance of core rigidity .

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Use of Cs₂CO₃ or ionic liquids enhances yield and regioselectivity.
  • Solvent Choice : Polar aprotic solvents (e.g., CHCl₃) favor cyclization.
  • Temperature Control : Room temperature to reflux conditions balance reactivity and side-product formation.

Q. Table 1: Synthetic Methods Comparison

MethodCatalyst/SolventYield (%)Reference
AnnulationCs₂CO₃/CHCl₃60
Ionic Liquid-Catalyzed[cmdmim]I/EtOH85–92

Basic: What spectroscopic techniques are employed to characterize this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole backbone and nitrile group. For instance, the indole NH proton appears at δ 10.2–11.5 ppm, while the nitrile carbon resonates at δ 115–120 ppm .
  • FTIR : A sharp peak at ~2200 cm⁻¹ confirms the C≡N stretch .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., indole NH to carbonyl oxygen) and torsional angles (e.g., 3-methylbenzofuran derivatives) .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsReference
¹H NMRδ 10.5 (s, 1H, NH)
¹³C NMRδ 115.2 (C≡N)
FTIR2205 cm⁻¹ (C≡N)

Basic: How is this compound used as a precursor for heterocyclic compounds?

Answer:
The compound’s α,β-unsaturated ketone and nitrile groups enable diverse cyclizations:

  • Thiazole Synthesis : Reaction with thiourea and iodine in EtOH yields 2-amino-4-(indol-3-yl)thiazole-5-carbonitriles (56–61% yield) .
  • Pyrazole Formation : Base-mediated [3+2] cycloaddition with nitrile imines generates 5-aminopyrazoles without competing pathways (e.g., no pyrazole-4-carbonitrile byproducts) .

Q. Key Applications :

  • Antimicrobial agents (e.g., benzofuran derivatives) .
  • Hedgehog signaling inhibitors (e.g., via structural analogs) .

Advanced: What methodologies address contradictions in reaction outcomes when using different catalysts?

Answer:
Discrepancies in yield or selectivity arise from catalyst-substrate interactions:

  • Base vs. Acid Catalysis : Cs₂CO₃ promotes annulation but may deprotonate sensitive indole NH, while ionic liquids ([cmdmim]I) stabilize intermediates via H-bonding .
  • Solvent Effects : Polar solvents (CHCl₃) stabilize transition states in annulation, whereas EtOH enhances solubility in multicomponent reactions .

Q. Resolution Strategy :

  • Mechanistic Probes : Isotope labeling (e.g., ¹⁵N) or in-situ IR to track intermediate formation.
  • Computational Modeling : DFT studies to compare energy barriers for competing pathways .

Advanced: How can computational approaches elucidate the reactivity of this compound?

Answer:

  • DFT Calculations : Predict regioselectivity in cycloadditions by analyzing frontier molecular orbitals (FMOs). For example, the LUMO of the nitrile group directs nucleophilic attacks .
  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds in crystals) to explain packing efficiency and stability .

Q. Case Study :

  • A benzofuran derivative showed 42% contribution from H-bonding interactions, correlating with its thermal stability (melting point >200°C) .

Advanced: How can researchers resolve discrepancies in spectral data for derivatives of this compound?

Answer:
Contradictions in NMR or IR data often stem from tautomerism or solvent effects:

  • Tautomeric Equilibria : Use variable-temperature NMR to detect keto-enol shifts (e.g., δ 2.5–3.5 ppm for enolic protons) .
  • Solvent Standardization : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts.

Q. Example :

  • A 3-oxopropanenitrile derivative showed δ 115.2 ppm (C≡N) in CDCl₃ but δ 117.8 ppm in DMSO-d₆ due to solvent polarity .

Advanced: What mechanistic insights explain its role in cycloaddition reactions?

Answer:

  • Nitrile Imine Intermediates : Base-mediated generation of nitrile imines enables [3+2] cycloaddition with alkynes or alkenes. The reaction proceeds via a concerted mechanism with low activation energy (ΔG‡ ~20 kcal/mol) .
  • Steric Effects : Bulky substituents on the indole ring hinder cyclization, favoring alternative pathways (e.g., dimerization) .

Advanced: What strategies improve regioselectivity in reactions involving this compound?

Answer:

  • Directing Groups : The 6-chloro substituent on the indole ring electronically deactivates the 2-position, directing attacks to the 3-oxopropanenitrile moiety .
  • Catalyst Design : Chiral ligands (e.g., BINOL) in asymmetric catalysis achieve enantioselectivity >90% ee in pyridine syntheses .

Q. Table 3: Regioselectivity Control

StrategyOutcomeReference
Chloro Substituent3-Oxopropanenitrile activation
Chiral CatalysisEnantioselective pyridines

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Reactant of Route 2
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3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile

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